molecular formula C2H6O B13423403 Ethyl-1,1-d2alcohol-od

Ethyl-1,1-d2alcohol-od

Cat. No.: B13423403
M. Wt: 49.09 g/mol
InChI Key: LFQSCWFLJHTTHZ-UHVFUKFASA-N
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Description

Ethyl-1,1-d2alcohol-od is a useful research compound. Its molecular formula is C2H6O and its molecular weight is 49.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6O

Molecular Weight

49.09 g/mol

IUPAC Name

1,1-dideuterio-1-deuteriooxyethane

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2,3D

InChI Key

LFQSCWFLJHTTHZ-UHVFUKFASA-N

Isomeric SMILES

[2H]C([2H])(C)O[2H]

Canonical SMILES

CCO

Origin of Product

United States

The Significance of Site Specific Deuteration in Ethanol Isotopomers for Mechanistic Inquiry

The strategic placement of deuterium (B1214612) atoms within a molecule, known as site-specific deuteration, is of paramount importance for detailed mechanistic investigations. In the case of ethanol (B145695) isotopomers, placing deuterium at a specific location allows researchers to track the fate of that position during a chemical transformation. This is particularly insightful for understanding reaction mechanisms, where the breaking and forming of bonds are central.

The primary scientific principle that makes site-specific deuteration so valuable is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, a C-D bond breaks more slowly than a C-H bond. By measuring the difference in reaction rates between the normal (protiated) and the deuterated compound, researchers can determine if the C-H bond at the labeled position is broken in the rate-determining step of the reaction. For example, a significant KIE observed when using Ethyl-1,1-d2-alcohol-od in an oxidation reaction would strongly suggest that the cleavage of a C-H bond on the alpha-carbon is a crucial part of the slowest, rate-limiting step. acs.org

Furthermore, site-specific labeling helps differentiate between various possible reaction pathways. In the study of ethanol oxidation, for instance, different mechanisms may involve hydrogen abstraction from the alpha-carbon or the beta-carbon. By selectively deuterating one of these positions, such as in Ethyl-1,1-d2-alcohol-od, and analyzing the products and reaction kinetics, scientists can unequivocally identify the reactive site. acs.orgcdnsciencepub.com This level of detail is often unattainable through other methods.

The Foundational Role of Isotopic Labeling in Discerning Reaction Pathways and Intermediates

Isotopic labeling is a fundamental technique in chemistry and biochemistry for tracing the journey of atoms and molecules through complex processes. By replacing an atom with one of its stable or radioactive isotopes, scientists can "mark" a molecule and follow its transformation using a variety of analytical techniques. thalesnano.com This approach provides invaluable insights into reaction mechanisms, metabolic pathways, and the structure of chemical compounds. symeres.com

The core principle lies in the fact that while isotopes of an element have nearly identical chemical properties, they are distinguishable by their physical properties, primarily mass. chembk.com Analytical methods used to detect these differences include:

Analytical TechniquePrinciple of DetectionApplication in Isotopic Labeling
Mass Spectrometry (MS)Separates ions based on their mass-to-charge ratio.Detects the mass difference between the labeled and unlabeled molecules and their fragments, confirming the incorporation and location of the isotope. thalesnano.comrsc.org
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects the magnetic properties of atomic nuclei. Deuterium (B1214612) (²H) has a different magnetic moment than protium (B1232500) (¹H).Determines the precise location of the isotopic label within the molecule's structure. thalesnano.comrsc.orgpubcompare.ai
Infrared (IR) SpectroscopyMeasures the vibration of chemical bonds. C-D bonds vibrate at a lower frequency than C-H bonds.Identifies the presence of deuterated functional groups within a molecule. nobracat-isotopes.com
Neutron ReflectometryMeasures the reflection of a neutron beam from a surface. Hydrogen and deuterium scatter neutrons very differently.Probes the structure of surfaces and interfaces, such as model cell membranes, with high resolution by creating contrast between deuterated and non-deuterated components. nih.gov

Through these techniques, isotopic labeling allows researchers to:

Identify Reaction Intermediates: By tracking the isotopic label, transient species that are formed and consumed during a reaction can be identified.

Distinguish Reaction Pathways: When a reaction can proceed through multiple possible routes, isotopic labeling can reveal the dominant pathway by showing where the labeled atoms end up in the final products. nobracat-isotopes.com

Elucidate Enzyme Mechanisms: In biochemistry, labeled substrates are used to understand the intricate step-by-step processes by which enzymes catalyze biological reactions. nih.govnih.gov

Current and Emerging Research Frontiers for Ethyl 1,1 D2 Alcohol Od in Chemical Science

Regioselective Deuteration Strategies for Ethanol Frameworks

Regioselective deuteration involves the selective replacement of hydrogen atoms with deuterium at specific positions within a molecule. For the synthesis of Ethyl-1,1-d2-alcohol-od, this necessitates the deuteration of the hydroxyl group and both hydrogen atoms on the alpha-carbon (C-1).

Hydrogen/Deuterium Exchange Reactions at Alpha-Carbon and Hydroxyl Positions

Hydrogen/deuterium (H/D) exchange reactions are a direct method for introducing deuterium into a molecule. The hydroxyl proton of ethanol is readily exchangeable with deuterium by treatment with deuterium oxide (D₂O). pearson.com This exchange is typically rapid and can be catalyzed by acid or base.

The deuteration of the alpha-carbon is more challenging and often requires a catalyst. Under basic conditions, the protons on the alpha-carbon can be exchanged for deuterium. nih.gov This process can be facilitated by forming an intermediate that enhances the acidity of the alpha-protons, making them more susceptible to deprotonation and subsequent deuteration by a deuterium source like D₂O. acs.orgnih.gov

Catalytic Routes for Deuterium Incorporation via D₂ Sources

Various transition metal catalysts have been developed to facilitate the direct deuteration of alcohols using deuterium gas (D₂) as the deuterium source. Ruthenium complexes, such as dichlorotris(triphenylphosphine)ruthenium(II), have been shown to catalyze the H/D exchange between D₂ and ethanol. cdnsciencepub.com These reactions can be highly efficient, with some processes achieving high conversion rates under relatively mild conditions. justia.comgoogle.comchemicalbook.com

Iron and manganese pincer complexes are also effective for the regioselective deuteration of primary alcohols using D₂O as the deuterium source. rsc.orgresearchgate.netrsc.org Iron catalysts can selectively deuterate the α-position, while manganese catalysts can deuterate both the α and β positions. researchgate.net Iridium(III)-bipyridonate catalysts have also been reported for the α-selective deuteration of alcohols with D₂O. rsc.org

Catalyst SystemDeuterium SourceSelectivityReference
Dichlorotris(triphenylphosphine)ruthenium(II)D₂Exchange with ethanol cdnsciencepub.com
Ruthenium pincer complexesD₂Oα- and α,β-deuteration google.comgoogle.com
Iron pincer complexesD₂Oα-selective deuteration rsc.orgresearchgate.net
Manganese pincer complexesD₂Oα- and β-deuteration researchgate.net
Iridium(III)-bipyridonateD₂Oα-selective deuteration rsc.org

Base-Mediated Deuteration Approaches and Mechanistic Insights

Base-mediated deuteration offers a metal-free alternative for introducing deuterium. In the presence of a strong base and a deuterium source such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), alcohols can undergo H/D exchange. acs.orgnih.gov The mechanism involves the abstraction of an acidic proton by the base, followed by an interchange of protons between the substrate and the deuterated solvent. acs.orgnih.gov The electronic effects of the substrate can influence the degree and position of deuteration. acs.org For instance, base-catalyzed H/D exchange has been studied in various organic molecules, providing insights into the underlying mechanisms. nih.govnih.govcdnsciencepub.com

Convergent and Divergent Synthetic Pathways to Ethyl-1,1-d2-alcohol-od

In addition to direct deuteration of ethanol, multi-step synthetic routes, categorized as convergent or divergent, can be employed to construct the target molecule with precise isotopic labeling.

Reduction of Carboxylic Acid Derivatives with Deuterated Reagents (e.g., Lithium Aluminum Deuteride)

A common and highly effective method for synthesizing α,α-dideuterio alcohols is the reduction of carboxylic acid derivatives with a deuterated reducing agent. mdpi.com Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful reagent for this transformation. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org

The synthesis typically starts with a suitable carboxylic acid derivative, such as an ester (e.g., ethyl acetate) or an acyl chloride. mdpi.comchemistrysteps.com The carbonyl group is reduced by LiAlD₄, which delivers two deuterium atoms to the carbonyl carbon. A subsequent workup with a protic solvent would yield the 1,1-d₂-alcohol. To obtain Ethyl-1,1-d2-alcohol-od, the workup would need to be performed with a deuterated solvent like D₂O.

The general mechanism involves the initial attack of a deuteride ion from LiAlD₄ on the carbonyl carbon, followed by the departure of the leaving group (e.g., ethoxide from ethyl acetate). This forms an intermediate aldehyde, which is then rapidly reduced by another equivalent of deuteride to form the deuterated alcohol. organicchemistrytutor.com

Starting MaterialReducing AgentProductReference
Acyl ChloridesSmI₂/D₂Oα,α-dideuterio alcohols mdpi.com
Carboxylic Acids/EstersLiAlD₄Primary alcohols organicchemistrytutor.commasterorganicchemistry.comlibretexts.org

Multi-step Organic Syntheses Incorporating Deuterium at C-1 and Oxygen Sites

More elaborate, multi-step syntheses can provide greater control over the placement of deuterium atoms. libretexts.orgyoutube.comsavemyexams.com A divergent approach might start from a common precursor and branch out to create different isotopologues. A convergent synthesis would involve preparing deuterated fragments separately and then combining them.

For Ethyl-1,1-d2-alcohol-od, a multi-step sequence could involve:

Oxidation of a starting material to a carboxylic acid. quora.com

Conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. quora.com

Reduction of the acyl chloride with LiAlD₄ to introduce the two deuterium atoms at the C-1 position. mdpi.comchemistrysteps.com

Quenching the reaction with D₂O to deuterate the hydroxyl group.

This approach ensures high isotopic purity at the desired positions. The choice of synthetic route often depends on the availability of starting materials, the desired scale of the synthesis, and the required level of isotopic enrichment. google.com

Control of Isotopic Purity and Yield in Preparative Methods

The successful synthesis of Ethyl-1,1-d2-alcohol-od, where deuterium atoms are specifically located at the C-1 and hydroxyl positions, hinges on meticulous control over reaction conditions and the selection of appropriate reagents and catalysts. High isotopic purity ensures that the labeled compound provides clear, interpretable data in its applications, while a high chemical yield makes the synthesis practical and cost-effective.

Catalyst and Deuterium Source Selection:

The choice of catalyst is paramount in directing the deuteration to the desired position and achieving high conversion. Ruthenium, iridium, manganese, and iron-based catalysts have all been investigated for their efficacy in promoting H/D exchange and reductive deuteration of various precursors. rsc.orgresearchgate.netgoogle.com For instance, iridium(III)-bipyridonate catalysts have been shown to facilitate α-selective hydrogen/deuterium isotope exchange on alcohols using deuterium oxide (D₂O) as the deuterium source. rsc.org Similarly, manganese and iron pincer complexes can regioselectively deuterate primary alcohols using D₂O, which acts as both the deuterium source and a benign solvent. researchgate.net

The deuterium source itself is a critical variable. Common sources include deuterium gas (D₂), heavy water (D₂O), and deuterated solvents like ethanol-d₁ (EtOD-d₁). organic-chemistry.orggoogle.com The reaction of an acetate (B1210297) with D₂ gas in the presence of a transition metal catalyst is one pathway to produce deuterated ethanol. google.com In other methods, D₂O is a cost-effective and readily available deuterium donor for the reductive deuteration of precursors like acyl chlorides or ketones. mdpi.comgoogle.com

Optimization of Reaction Conditions:

Fine-tuning reaction conditions is essential for maximizing both yield and isotopic incorporation. Optimization studies have demonstrated that parameters such as the equivalents of reagents, reaction time, and temperature significantly impact the outcome.

In the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and D₂O, the yield of the resulting α,α-dideuterio alcohol is influenced by the amounts of both SmI₂ and D₂O. mdpi.com Research has shown that while excellent deuterium incorporation can be maintained under various conditions, the yield can be optimized by adjusting the stoichiometry of the reagents. mdpi.comresearchgate.netresearchgate.net For example, decreasing the equivalents of D₂O from 100 to 75 was found to improve the yield from 96% to 98%. mdpi.com However, reducing the D₂O amount too much (e.g., to 15 equivalents) can lead to a drop in yield. researchgate.net

Similarly, in catalytic systems, the conversion percentage can be very high, with targets often set at 90%, 95%, 98%, or even 99%. google.com Achieving such high conversion rates requires careful control of reaction time, temperature, and pressure. For instance, processes involving D₂ gas may be run at pressures up to 50 bar and temperatures around 70°C for extended periods (e.g., 16 hours) to ensure complete reaction. google.com

Purification and Analysis:

Post-synthesis, purification is crucial for isolating the target compound with high chemical and isotopic purity. Standard methods like fractional distillation, recrystallization, and column chromatography are employed. google.comgoogle.com The final isotopic purity and yield are typically quantified using techniques such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). ucla.eduuh.edu ¹H NMR allows for the determination of the degree and position of deuterium incorporation by observing the disappearance or reduction of specific proton signals.

Table 1: Optimization of Reductive Deuteration of Acyl Chloride

This table presents data from optimization studies on the reductive deuteration of an acyl chloride using Samarium(II) Iodide (SmI₂) and Deuterium Oxide (D₂O). The results show how varying the equivalents of the reagents and the reaction time affects the chemical yield and the percentage of deuterium (D) incorporation. mdpi.comresearchgate.netresearchgate.net

EntrySmI₂ (equiv.)D₂O (equiv.)Time (min)Yield (%)D Incorporation (%)
15100596>98
2575598>98
3530598>98
4515580>98
5430593>98
6530185>98

Table 2: Influence of Catalyst on Deuteration of Methyl Acetate

This table illustrates the effect of different ruthenium-based catalysts on the deuteration of methyl acetate using deuterium gas (D₂). It highlights the conversion rate and the specific incorporation of deuterium at the methylene (B1212753) (-CH₂-) and methyl (-CH₃) positions of the resulting ethanol. google.com

CatalystConversion (%)D incorporation at -CH₂ (%)D incorporation at -CH₃ (%)
Ru-MACHO-BH99983
Ru(CO)H(BH₄)(P(n-Bu)₃)₂99983
RuCl₂(dppb)(p-cymene)5983
[RuCl₂(p-cymene)]₂0--

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of deuterated compounds like Ethyl-1,1-d2alcohol-od, NMR provides precise information on the extent and position of deuterium incorporation, as well as insights into the molecule's conformational preferences.

¹H and ²H NMR for Quantitative Analysis of Deuterium Content and Positional Enrichment

¹H (Proton) and ²H (Deuterium) NMR spectroscopy are instrumental in verifying the isotopic purity and the specific locations of deuterium atoms within the this compound molecule.

¹H NMR: In a standard ¹H NMR spectrum of ethanol, one would expect to see signals for the methyl (CH₃), methylene (CH₂), and hydroxyl (OH) protons. docbrown.info For this compound (CD₂H-CD₂-OD), the signal corresponding to the methylene protons would be absent, and the hydroxyl proton signal would also be gone due to the O-D substitution. docbrown.infolibretexts.org The presence of any residual signal in the methylene region can be used to quantify the level of incomplete deuteration at the C1 position. Similarly, the absence of the characteristic broad singlet for the OH proton, which disappears upon adding D₂O, confirms the deuteration at the hydroxyl group. libretexts.org The integration of the remaining proton signals against a known internal standard allows for a quantitative assessment of the deuterium enrichment.

²H NMR: ²H NMR directly probes the deuterium nuclei. For this compound, the spectrum would show distinct signals for the deuterium atoms at the C1 position and the hydroxyl group. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are broader. The relative integrals of the signals in the ²H spectrum provide a direct measure of the deuterium distribution at the different labeled sites. tandfonline.comresearchgate.net This technique is particularly valuable for confirming the specific isotopic labeling pattern.

¹³C NMR Chemical Shift Analysis in Deuterated Systems

The substitution of hydrogen with deuterium induces small but measurable changes in the ¹³C NMR chemical shifts, known as deuterium-induced isotope shifts. These shifts provide further confirmation of deuteration and can be used for quantitative analysis. nih.gov

In this compound, the carbon atom directly bonded to the two deuterium atoms (C1) will experience an upfield shift (to a lower ppm value) compared to the corresponding carbon in undeuterated ethanol. This is due to the slightly shorter and stronger C-D bond compared to the C-H bond, which leads to a small increase in electron shielding at the carbon nucleus. The adjacent carbon (C2) will also show a smaller, secondary isotope shift.

By employing broadband proton and deuterium decoupling, the ¹³C signals for the different isotopologues can be resolved, allowing for their accurate integration and quantification. nih.gov This method is particularly useful for analyzing samples with partial or random deuteration.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Ethanol and the Expected Effects for this compound

Nucleus Group Typical Chemical Shift (ppm) in Ethanol Expected Observation in this compound
¹HCH₃~1.2Triplet
¹HCH₂~3.7Signal absent
¹HOHVariable (e.g., 2.0-5.0)Signal absent
¹³CCH₃~18Small upfield shift (secondary isotope effect)
¹³CCH₂~58Significant upfield shift (primary isotope effect)

Note: Chemical shifts are approximate and can vary with solvent and concentration. docbrown.infodocbrown.info

Elucidation of Conformational Populations and Dynamics via Multi-Nuclear NMR

Ethanol exists as a mixture of two primary conformers: trans (or anti) and gauche, which arise from the rotation around the C-C-O bond. aip.orgsapub.org NMR spectroscopy, particularly through the analysis of coupling constants and nuclear Overhauser effects (NOE), can provide information about the relative populations of these conformers and the dynamics of their interconversion.

In deuterated ethanols, the analysis of dipolar couplings in anisotropic media (e.g., nematic liquid crystals) can yield detailed structural information. tandfonline.com For this compound, the measurement of residual quadrupolar couplings for the deuterium nuclei and dipolar couplings between the remaining protons can be compared with theoretical values for different conformer models to determine their populations. tandfonline.com While the energy difference between the trans and gauche conformers is small, these advanced NMR techniques can provide valuable experimental data to complement computational and other spectroscopic methods. aip.org

Vibrational Spectroscopy (Infrared, Raman, Sum Frequency Generation) Studies

Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Sum Frequency Generation (SFG), are highly sensitive to molecular structure and conformation. The introduction of deuterium atoms in this compound leads to significant and informative changes in the vibrational spectra.

Assignment and Interpretation of C-D and O-D Stretching Vibrations

The most prominent changes in the vibrational spectrum of this compound compared to ethanol are the appearance of C-D and O-D stretching bands at lower frequencies than their C-H and O-H counterparts. This frequency shift is primarily due to the heavier mass of deuterium.

O-D Stretch: The O-H stretching vibration in ethanol monomers typically appears in the range of 3650-3660 cm⁻¹. researchgate.net In this compound, this is replaced by a new band corresponding to the O-D stretch. This band is expected to appear at a significantly lower frequency, approximately in the 2700 cm⁻¹ region, due to the isotopic shift.

C-D Stretches: The C-H stretching vibrations of the methylene group in ethanol are found in the 2850-3000 cm⁻¹ region. ustc.edu.cn In this compound, these are replaced by C-D stretching vibrations. These new bands are expected to appear in the 2100-2250 cm⁻¹ region. The precise frequencies of the symmetric and asymmetric C-D stretches provide detailed information about the local environment of the CD₂ group.

Table 2: Approximate Vibrational Frequencies (cm⁻¹) for Ethanol and this compound

Vibrational Mode Ethanol (C₂H₅OH) This compound (CH₃CD₂OD)
O-H Stretch~3658N/A
O-D StretchN/A~2700
CH₂ Stretch~2895N/A
C-D StretchN/A~2100-2250

Note: Frequencies are for monomeric species and can be influenced by conformational state and intermolecular interactions. researchgate.net

Conformational Sensitivity of Vibrational Bands in Deuterated Ethanol

The vibrational frequencies of certain modes in ethanol are sensitive to its conformational state (trans vs. gauche). researchgate.netustc.edu.cn This sensitivity is retained, and sometimes enhanced, in its deuterated analogues.

Studies on various deuterated ethanols have shown that the C-H and C-D stretching regions of the Raman and IR spectra are particularly informative for identifying different conformers. ustc.edu.cnacs.org For instance, in liquid ethanol, the band at ~2970 cm⁻¹ has been assigned to a C-H stretching vibration of the gauche conformer, while the band at ~2895 cm⁻¹ has contributions from both the trans and gauche conformers. researchgate.netacs.org

In this compound, the C-D stretching vibrations would similarly be expected to show distinct frequencies for the trans and gauche forms. By comparing experimental spectra with theoretical calculations for each conformer, it is possible to assign the observed bands and estimate the relative populations of the conformers in different environments (e.g., gas phase, liquid, matrix-isolated). sapub.orgustc.edu.cn For example, IR spectra of ethanol in a nitrogen matrix show distinct O-H stretching frequencies for the anti (3658 cm⁻¹) and gauche (3645 cm⁻¹) conformers. researchgate.net A similar splitting would be anticipated for the O-D stretching band in this compound, providing a direct probe of the conformational equilibrium.

Analysis of Intermolecular Hydrogen/Deuterium Bonding Networks

The substitution of hydrogen with deuterium in the hydroxyl group and at the C-1 position of ethanol significantly influences the intermolecular hydrogen/deuterium bonding networks. In liquid Ethyl-1,1-d2-alcohol-od, the O-D bond, being stronger than the O-H bond, leads to altered hydrogen-bonding dynamics compared to its non-deuterated counterpart. vaia.com This difference can be probed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Studies on water-ethanol mixtures have shown that the presence of even small amounts of other components can affect the hydrogen-bonding structure. nih.gov In the case of Ethyl-1,1-d2-alcohol-od, the deuterium on the oxygen participates in these networks, forming O-D···O bonds with neighboring molecules. The strength and geometry of these bonds are crucial in determining the bulk properties of the substance.

The analysis of these networks often involves observing the chemical shifts in NMR spectra. For instance, the chemical shift of the hydroxyl proton (or deuteron (B1233211) in this case) is sensitive to the extent of hydrogen bonding. nih.gov Similarly, IR spectroscopy can reveal shifts in the O-D stretching frequency, providing insights into the strength of the intermolecular interactions. The O-H stretch in aliphatic alcohols typically appears as a strong, broad peak between 3300 and 3400 cm⁻¹, with its position dependent on the degree of hydrogen bonding. libretexts.org

Mass Spectrometry for Isotopic Composition and Fragmentation Pathways

Mass spectrometry is a powerful tool for analyzing deuterated compounds like Ethyl-1,1-d2-alcohol-od, providing information on isotopic purity and revealing details about molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular weight of Ethyl-1,1-d2-alcohol-od and for assessing its isotopic purity. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar mass-to-charge ratios, allowing for the unambiguous identification of deuterated species. docbrown.info

The isotopic purity of a deuterated compound is a critical parameter, and HRMS provides a rapid and sensitive method for its determination. nih.govresearchgate.net By analyzing the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition), the percentage of deuterium incorporation can be accurately calculated. nih.govrsc.org For example, in a sample of Ethyl-1,1-d2-alcohol-od, HRMS can quantify the presence of molecules with zero, one, two, or more deuterium atoms.

Table 1: Theoretical and Measured Masses of Ethanol Isotopologues

IsotopologueChemical FormulaTheoretical m/z
EthanolC₂H₆O46.04187
Ethanol-d1C₂H₅DO47.04815
Ethyl-1,1-d2-alcohol-odC₂H₃D₃O49.06071

Note: The theoretical m/z values are calculated based on the most abundant isotopes of each element.

The presence of deuterium atoms in Ethyl-1,1-d2-alcohol-od leads to characteristic shifts in its mass spectrum fragmentation pattern compared to unlabeled ethanol. These shifts provide valuable information for elucidating fragmentation mechanisms. vaia.com

One of the common fragmentation pathways for alcohols in a mass spectrometer is dehydration, the loss of a water molecule. libretexts.orglibretexts.org In ethanol, this results in a peak at M-18 (mass of the molecular ion minus 18). For Ethyl-1,1-d2-alcohol-od, the loss of H₂O, HDO, or D₂O would result in peaks at different m/z values. The relative intensities of these peaks can indicate the preferred fragmentation pathway. Due to the higher bond energy of C-D versus C-H and O-D versus O-H, the loss of hydrogen-containing fragments is often favored over deuterium-containing ones. vaia.com

Another significant fragmentation process for alcohols is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the oxygen-bearing carbon. libretexts.orglibretexts.org For ethanol, this results in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. docbrown.info In Ethyl-1,1-d2-alcohol-od, the analogous fragment would be [CD₂OH]⁺, appearing at m/z 33.

Table 2: Expected Major Fragments of Ethanol and Ethyl-1,1-d2-alcohol-od in Mass Spectrometry

Parent CompoundFragment IonExpected m/zFragmentation Process
Ethanol (C₂H₅OH)[CH₃CH₂OH]⁺46Molecular Ion
[CH₂OH]⁺31Alpha-cleavage
[C₂H₅]⁺29Loss of OH
[C₂H₄]⁺28Dehydration (Loss of H₂O)
Ethyl-1,1-d2-alcohol-od (CH₃CD₂OD)[CH₃CD₂OD]⁺49Molecular Ion
[CD₂OD]⁺34Alpha-cleavage
[CH₃CD₂]⁺31Loss of OD
[CH₂CD₂]⁺30Dehydration (Loss of HDO)

Note: The observed fragmentation patterns can be influenced by the ionization method and energy.

The study of these deuterium-induced shifts allows for a detailed correlation between the observed fragments and the underlying reaction mechanisms. For instance, if a fragmentation process involves the transfer of a hydrogen atom, the use of a specifically labeled compound like Ethyl-1,1-d2-alcohol-od can help determine from which position the hydrogen is abstracted. researchgate.net This level of detail is crucial for a fundamental understanding of gas-phase ion chemistry.

Mechanistic Probes and Kinetic Isotope Effect Kie Studies Employing Ethyl 1,1 D2alcohol Od

Primary Kinetic Isotope Effects (KIEs) on C-D and O-D Bond Cleavage

Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. libretexts.org For reactions involving Ethyl-1,1-d2alcohol-od, a primary KIE can be measured for either C-D bond cleavage at the C1 position or O-D bond cleavage.

The observation of a significant primary KIE is a strong indicator that the cleavage of the bond to the isotope is involved in the slowest step of the reaction. princeton.edupharmacy180.com In the oxidation of ethanol (B145695) to an aldehyde or carboxylic acid, for example, two key bonds are broken: the O-H bond and one of the C-H bonds at the α-carbon. nih.gov By using this compound, researchers can independently probe the cleavage of these bonds.

If a reaction rate is significantly slower for this compound compared to its non-deuterated counterpart (ethanol), and the isotope effect is traced to the C-D bond, it implies that the C-H bond cleavage is the rate-determining step. Typical primary KIE values (kH/kD) for C-H/C-D bond cleavage range from 2 to 8. pharmacy180.com Conversely, if the rate is primarily affected by the deuteration at the hydroxyl position (O-D vs. O-H), it suggests that proton transfer from the oxygen is the rate-limiting event. In some enzymatic reactions involving alcohol oxidation, both steps can be at least partially rate-limiting. nih.gov

For instance, in an E2 elimination reaction where a base removes a proton from the β-carbon and a leaving group departs from the α-carbon, isotopic substitution at the β-carbon would show a large primary KIE if C-H bond cleavage is rate-limiting. princeton.edu A study on the E2 elimination of 2-phenylethyl-l,l-d2 bromide showed a significant primary KIE, confirming that C-H bond breaking occurs in the RDS. princeton.educore.ac.uk

The magnitude of the primary KIE provides valuable insight into the structure of the transition state (TS). baranlab.org The theoretical maximum KIE occurs in reactions with a "symmetrical" transition state, where the proton (or deuteron) is exactly halfway between the donor and acceptor atoms. In this scenario, the vibrational mode corresponding to the bond being broken is lost completely in the transition state. princeton.edu

If the transition state is "early" (reactant-like) or "late" (product-like), the bond to the isotope is either less than or more than half-broken. pharmacy180.com This results in a smaller KIE value compared to the theoretical maximum. Therefore, by measuring the KIE, chemists can infer the position of the transition state along the reaction coordinate, which reflects the degree of bond breaking and formation. pharmacy180.comutdallas.edu For example, a lower KIE value in a series of related reactions may suggest that the transition state is becoming more reactant-like or product-like. utdallas.edu

Primary KIE (kH/kD) MagnitudeTransition State (TS) StructureExtent of H/D Transfer in TS
Small (~1-2)Early (Reactant-like)Bond is only slightly broken.
Large/Maximum (~6-8)SymmetricalAtom is approximately halfway transferred.
Small (~1-2)Late (Product-like)Bond is almost completely broken.

Secondary Kinetic Isotope Effects (KIEs) on Hybridization Changes and Steric Effects

Secondary KIEs occur when the isotopically substituted bond is not broken in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs but provide crucial information about changes in the electronic or steric environment at or near the reaction center. wikipedia.org For this compound, secondary KIEs would be observed in reactions where the C-D bonds at the C1 position are not cleaved but their environment is altered in the transition state.

Alpha (α) secondary KIEs arise from isotopic substitution at the reaction center (the α-carbon). These effects are primarily caused by changes in hybridization. princeton.edu When a carbon atom changes from sp3 hybridization (in the reactant) to sp2 (in the transition state), as in an SN1 reaction, the out-of-plane C-H/C-D bending vibrations become stiffer. wikipedia.orgcore.ac.uk This leads to a normal secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.2 per deuterium (B1214612) atom. wikipedia.org Conversely, a change from sp2 to sp3 hybridization results in an inverse KIE (kH/kD < 1), often around 0.8 to 0.9. princeton.eduwikipedia.org

Beta (β) secondary KIEs result from isotopic substitution on a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H or C-D bond's sigma electrons help stabilize an adjacent developing positive charge or p-orbital. libretexts.orgwikipedia.org Because a C-H bond is a better electron donor than a C-D bond, a normal KIE (kH/kD > 1) is observed when hyperconjugation is important in stabilizing the transition state. wikipedia.org

Type of Secondary KIEHybridization ChangeTypical kH/kD ValueInterpretation
α-Secondarysp3 → sp2~1.1 - 1.2 (Normal)Loosening of bending vibrations in TS.
α-Secondarysp2 → sp3~0.8 - 0.9 (Inverse)Stiffening of bending vibrations in TS.
β-SecondaryN/A (Carbocation formation)~1.1 - 1.3 (Normal)Hyperconjugative stabilization of TS.

Secondary KIEs are particularly useful for differentiating between competing reaction pathways, such as SN1/E1 and SN2/E2. libretexts.orgleah4sci.comyoutube.com

SN1/E1 vs. SN2: In SN1 and E1 reactions, the rate-determining step is the formation of a carbocation, which involves the rehybridization of the α-carbon from sp3 to sp2. libretexts.org Using this compound as a substrate (after converting the hydroxyl to a good leaving group), a normal α-secondary KIE of around 1.1-1.2 would be expected for an SN1/E1 mechanism. wikipedia.orgcore.ac.uk In contrast, the SN2 mechanism involves a pentacoordinate transition state with sp2-like character, but the presence of both the incoming nucleophile and the leaving group often leads to a KIE close to 1 or even slightly inverse (kH/kD ≈ 0.9-1.0). core.ac.uk Therefore, the observation of a significant normal α-secondary KIE can be used as strong evidence for an SN1/E1 pathway over an SN2 pathway. princeton.educore.ac.uk

E1 vs. E2: While both E1 and E2 are elimination reactions, they can be distinguished by KIE studies. leah4sci.com An E1 reaction would show a secondary KIE for deuteration at the α-carbon (due to sp3 → sp2 change) and no primary KIE for deuteration at the β-carbon, as C-H bond cleavage occurs after the RDS. princeton.edu An E2 reaction, however, involves simultaneous C-H bond cleavage and leaving group departure. princeton.edu Thus, an E2 reaction would exhibit a large primary KIE upon deuteration at the β-carbon, which is the most definitive way to distinguish it from the E1 pathway. princeton.edu

Reaction MechanismIsotopic Position (Substrate)Expected KIE TypeTypical kH/kD Value
SN1 / E1α-carbon (e.g., -CD2-LG)Secondary~1.1 - 1.2
SN2α-carbon (e.g., -CD2-LG)Secondary~0.9 - 1.1 (often near unity or inverse)
E2β-carbon (e.g., -CH2CD2-LG)Primary~3 - 8

Solvent Kinetic Isotope Effects (SKIEs) when this compound Serves as a Deuterated Medium

When this compound is used as the reaction solvent, its deuterated hydroxyl group (-OD) can influence reaction rates, an effect known as the solvent kinetic isotope effect (SKIE). chem-station.com This is particularly relevant in reactions where a proton transfer involving the solvent is part of the mechanism. chem-station.comnih.gov

The interpretation of SKIEs can be complex, as the deuterated solvent can participate in several ways:

Direct Involvement: The solvent molecule may act as a nucleophile or a base, and if the O-D bond is broken in the rate-determining step, a primary KIE will be observed. libretexts.orgchem-station.com

Proton Exchange: The -OD group can rapidly exchange with labile protons on the substrate or catalyst, leading to isotopic labeling that can affect the reaction rate. chem-station.comnih.gov

Solvation Effects: The properties of deuterated solvents, such as viscosity and polarity, differ slightly from their protonated analogs, which can alter the solvation of reactants and, more importantly, the transition state, leading to a secondary KIE. libretexts.orgnih.gov

A powerful technique involves combining substrate and solvent KIEs to dissect complex mechanisms, such as in alcohol oxidation. nih.gov By measuring the substrate KIE (e.g., using CH3CD2OH) in both a normal solvent (CH3CH2OH) and a deuterated solvent (CH3CH2OD), one can determine if C-H and O-H bond cleavages are concerted or stepwise. For example, if the substrate deuterium KIE remains unchanged when the solvent is switched from H-ethanol to D-ethanol, it suggests a concerted mechanism where both bonds break in a single step. nih.gov Conversely, if the substrate KIE changes in the deuterated solvent, it points to a stepwise mechanism. nih.gov

SubstrateSubstrate KIE (D(kcat/Km))Solvent KIE (D2O(kcat/Km))Interpretation of Mechanism
Ethanol1.51.9Stepwise; energetics of C-H and O-H cleavage steps are comparable. nih.gov
2-Chloroethanol5.01.1Stepwise; C-H bond cleavage has become fully rate-limiting. nih.gov
p-Methoxybenzyl alcohol~9.01.4Concerted (or asynchronous with proton transfer preceding hydride transfer). nih.gov
Data adapted from studies on enzymatic alcohol oxidation, illustrating the principles of combined isotope effects. nih.gov

Influence of Deuterated Solvent on Reaction Rates and Proton Transfer Processes

When a reaction is conducted in a deuterated solvent, such as changing from H₂O to D₂O, any observed change in the reaction rate is known as a solvent isotope effect (SIE). This effect is a valuable mechanistic probe, particularly for reactions involving proton transfer. The use of a deuterated protic solvent like this compound can significantly influence reaction rates, providing insights into the transition state of the reaction.

If a proton transfer is part of the rate-determining step, a primary kinetic isotope effect (KIE) is typically observed. The reaction is often slower in the deuterated solvent because the deuterium-oxygen bond is stronger than the hydrogen-oxygen bond, requiring more energy to break. However, inverse isotope effects, where the reaction is faster in the deuterated solvent, can also occur. This is often indicative of a pre-equilibrium step in the reaction mechanism.

The magnitude of the solvent isotope effect can also provide information about the nature of the proton transfer. A large KIE suggests that the proton is being transferred in the rate-limiting step, while a small or non-existent KIE may indicate that proton transfer occurs in a fast, non-rate-determining step.

The following table illustrates typical solvent isotope effects observed in various reactions:

Reaction TypeSolvent SystemTypical kH/kDImplication
Specific Acid CatalysisH₂O / D₂O~0.5Inverse isotope effect, pre-equilibrium protonation
General Base CatalysisH₂O / D₂O> 1Normal isotope effect, proton transfer in rate-determining step
Enzyme-Catalyzed Alcohol OxidationH₂O / D₂O1.2 - 3.0Varied, depends on specific mechanism and rate-limiting step

Roles of Hydrogen/Deuterium Bonding in Solvent-Substrate and Solvent-Transition State Interactions

Hydrogen bonding plays a crucial role in the solvation of reactants and transition states. When this compound is used as a solvent, the deuterium bonding interactions can differ from the hydrogen bonding in the non-deuterated analogue. These differences can affect the stability of the substrate and the transition state, thereby influencing the reaction rate.

The ethanol-water dimer is a well-studied model system for understanding these interactions. In this dimer, ethanol can act as both a hydrogen bond donor and acceptor. Computational and spectroscopic studies have shown that the interaction with water can stabilize the gauche conformer of ethanol relative to the trans geometry. The substitution of hydrogen with deuterium can alter the vibrational frequencies and bond lengths of the hydrogen bonds, leading to changes in the thermodynamics of these interactions.

In a reaction, if the transition state forms stronger hydrogen bonds with the solvent than the reactant, a solvent that can form stronger hydrogen bonds will lower the activation energy and increase the reaction rate. Conversely, if the reactant is more strongly solvated than the transition state, a stronger hydrogen-bonding solvent will decrease the rate. The difference in strength between a hydrogen bond and a deuterium bond can therefore be used to probe the nature of the solvation of the transition state.

The thermodynamic properties of hydrogen bonding in ethanol-water mixtures have been studied using molecular dynamics simulations. These studies provide insights into the enthalpy and entropy of hydrogen bond formation and breaking, which are essential for understanding the role of the solvent in chemical reactions.

The table below summarizes the energetic aspects of hydrogen bonding in alcohol solutions:

Thermodynamic ParameterValue (approx.)Significance
Gibbs Energy of Activation for H-bond breaking (ΔG‡)~5 kJ/molRelatively independent of the environment
Enthalpy of H-bond formation (ΔH)Favorable (downhill process)Driving force for hydrogen bonding
Entropy of H-bond formation (ΔS)Unfavorable (entropic barrier in alcohols)Opposes the formation of ordered hydrogen-bonded structures

Elucidation of Complex Reaction Mechanisms using this compound as a Mechanistic Tracer

The strategic placement of deuterium atoms in this compound allows it to be used as a tracer to follow the fate of specific hydrogen atoms during a reaction. This is particularly useful in elucidating complex reaction mechanisms.

Catalytic Reaction Pathways (e.g., Dehydrogenation, Wacker Oxidation, C-H Activation)

Dehydrogenation: In the catalytic dehydrogenation of ethanol to acetaldehyde (B116499), the reaction involves the breaking of a C-H bond at the C1 position and an O-H bond. By using this compound, the kinetic isotope effect for the C-D bond cleavage can be measured. A significant KIE (kH/kD > 1) would indicate that the C-H bond breaking is part of the rate-determining step. For example, in the chromic acid oxidation of alcohols, a KIE is observed, suggesting that the C-H bond is broken in the slow step.

Wacker Oxidation: The Wacker process is the oxidation of ethylene (B1197577) to acetaldehyde catalyzed by palladium(II) and copper(II) salts. While this reaction does not directly involve ethanol as a reactant, the principles can be applied to the oxidation of other alkenes in the presence of an alcohol, which can act as a nucleophile. If this compound were used as the solvent and nucleophile, the deuterium labeling would allow for the investigation of the role of the alcohol in the reaction mechanism, including whether the C-D bonds are involved in any side reactions or rearrangements.

C-H Activation: C-H activation is a process where a carbon-hydrogen bond is cleaved, typically by a transition metal complex. This compound can be used to study the mechanism of C-H activation at the C1 position. The observation of a KIE would provide evidence for the involvement of the C-H bond in the rate-determining step. Inverse KIEs (kH/kD < 1) have also been observed in some C-H activation reactions, which can provide insights into the formation of intermediate complexes.

The following table provides examples of KIEs in catalytic reactions:

ReactionSubstrateCatalyst/ReagentkH/kDMechanistic Implication
Dehydrogenation2-PropanolChromic Acid~6C-H bond cleavage is rate-determining
Wacker-type OxidationEthylenePdCl₂/CuCl₂-Isotope effects can probe nucleophilic attack and hydride shift steps
C-H ActivationAlkanesTransition MetalsVaries (can be normal or inverse)Probes the nature of the C-H cleavage step and intermediates

Intramolecular vs. Intermolecular Hydrogen/Deuterium Transfer Processes

In many reactions, a hydrogen atom is transferred from one position to another. This transfer can occur within the same molecule (intramolecular) or between different molecules (intermolecular). This compound can be used to distinguish between these two pathways.

For example, in a reaction where a hydride shift is proposed, using this compound would result in the transfer of a deuteride (B1239839) if the process is intramolecular. If the reaction is run in the presence of a non-deuterated source of hydride, the absence of deuterium in the product at the transferred position would suggest an intermolecular process.

In the oxidation of ethanol, hydrogen transfer is a key step. By using a mixture of deuterated and non-deuterated ethanol, it is possible to determine the extent of intermolecular hydrogen exchange. The formation of mixed isotopologues of the product would be indicative of an intermolecular transfer mechanism.

Stereochemical Consequences of Deuterium Labeling in Reaction Pathways

The substitution of hydrogen with deuterium can have stereochemical consequences in a reaction. This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can influence the conformational preferences and the stereoselectivity of a reaction.

In enzymatic reactions, which are often highly stereospecific, the use of deuterated substrates can provide information about the geometry of the active site and the transition state. For example, in the oxidation of ethanol by liver alcohol dehydrogenase, the enzyme stereospecifically removes one of the two prochiral hydrogen atoms at the C1 position. Using stereospecifically labeled deuterated ethanol allows for the determination of the stereochemical course of the reaction.

In non-enzymatic reactions, the presence of deuterium can also influence the stereochemical outcome. For example, in elimination reactions, the anti-periplanar arrangement of the departing groups is generally preferred. The difference in vibrational frequencies between C-H and C-D bonds can affect the rate of elimination and potentially the ratio of E/Z isomers formed.

Equilibrium Isotope Effects (EIEs) and their Applications in Reaction Thermodynamics

While KIEs provide information about the kinetics of a reaction, equilibrium isotope effects (EIEs) provide insights into the thermodynamics. An EIE is the effect of isotopic substitution on an equilibrium constant. It is defined as the ratio of the equilibrium constant for the reaction with the light isotope to that with the heavy isotope (KH/KD).

EIEs arise from the differences in the zero-point energies (ZPEs) of the isotopically substituted molecules in the reactants and products. The heavier isotope generally prefers to be in the state where it is more strongly bound, which corresponds to a lower ZPE.

By measuring the EIE for a reaction involving this compound, it is possible to determine the change in the vibrational environment of the deuterium atoms as the reaction proceeds from reactants to products. This information can be used to calculate thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the reaction.

For example, in the oxidative addition of H₂ to a metal center, an inverse EIE (KH/KD < 1) is often observed. This indicates that the deuterium is more stable in the product dihydride complex than in the reactant D₂ molecule. Analysis of the temperature dependence of the EIE can allow for the separation of the enthalpic and entropic contributions to the isotope effect.

Computational Chemistry and Theoretical Modeling of Ethyl 1,1 D2alcohol Od

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. These ab initio and density functional theory (DFT) methods are used to predict molecular geometries, vibrational frequencies, and electronic characteristics with high accuracy.

Ethanol (B145695), including its deuterated isotopologues, exists as two primary conformers: anti (also referred to as trans) and gauche. The anti conformer, where the H-O-C-C dihedral angle is 180°, is the global minimum on the potential energy surface, while the gauche conformer is a local minimum. arxiv.org Computational studies perform geometry optimization to find the lowest energy arrangement of atoms for each conformer.

The substitution of hydrogen with deuterium (B1214612) at the C1 position (CH₃CD₂OH) has a negligible effect on the equilibrium bond lengths and angles of the molecule. This is because the electronic potential energy surface is independent of atomic mass according to the Born-Oppenheimer approximation. However, the different zero-point vibrational energies of the isotopologues can lead to very subtle changes in the average molecular geometry.

Quantum chemical calculations, such as those using DFT or Møller-Plesset perturbation theory (MP2), can precisely determine these geometries. The primary difference between the conformers lies in the dihedral angles, which in turn influences the molecule's dipole moment and rotational constants.

Table 1: Calculated Geometric Parameters for Ethanol Conformers (Representative Data)
ParameterAnti (Trans) ConformerGauche Conformer
C-C Bond Length (Å)1.5121.515
C-O Bond Length (Å)1.4311.433
O-H Bond Length (Å)0.9710.970
∠CCO Bond Angle (°)107.8109.5
∠COH Bond Angle (°)105.4106.2
∠HOCC Dihedral Angle (°)180.0~60.0

Note: The geometric parameters for Ethyl-1,1-d2-alcohol-od are virtually identical to those of unlabeled ethanol. The data presented is based on typical computational results for ethanol.

Vibrational spectroscopy is highly sensitive to isotopic substitution. Computational methods are essential for accurately predicting the vibrational frequencies of molecules and for assigning specific spectral bands to the corresponding atomic motions. For Ethyl-1,1-d2-alcohol-od, the most significant changes in the vibrational spectrum compared to unlabeled ethanol occur in the modes involving the deuterated methylene (B1212753) group (CD₂).

Calculations must often go beyond the simple harmonic approximation to accurately reproduce experimental infrared (IR) and Raman spectra. Anharmonic calculations, using methods like second-order vibrational perturbation theory (VPT2), account for the non-parabolic nature of the potential energy surface and phenomena such as Fermi resonances. iastate.eduq-chem.com

The C-H stretching vibrations in ethanol typically appear in the 2800–3000 cm⁻¹ region. In Ethyl-1,1-d2-alcohol-od, the C-D stretching vibrations of the methylene group are shifted to a lower frequency, approximately 2100–2200 cm⁻¹, due to the heavier mass of deuterium. This isotopic shift provides a clear spectral window to study the methylene group without interference from methyl or hydroxyl vibrations. Theoretical calculations are crucial for precisely predicting these shifts and for the complete assignment of the complex vibrational spectrum. semanticscholar.org

Table 2: Comparison of Calculated Anharmonic Vibrational Frequencies (cm⁻¹) for CH vs. CD Stretching Modes
Vibrational ModeApprox. Frequency in CH₃CH₂OHApprox. Frequency in CH₃CD₂OHAssignment
ν(O-H)~3650~3650Hydroxyl Stretch
νₐₛ(CH₃)~2980~2980Methyl Antisymmetric Stretch
νₛ(CH₃)~2940~2940Methyl Symmetric Stretch
νₐₛ(CH₂)~2930-Methylene Antisymmetric Stretch
νₛ(CH₂)~2880-Methylene Symmetric Stretch
νₐₛ(CD₂)-~2200Methylene-d2 Antisymmetric Stretch
νₛ(CD₂)-~2100Methylene-d2 Symmetric Stretch

Note: Frequencies are representative values from anharmonic computational studies.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Intermolecular Interactions

While quantum chemical calculations excel at describing single molecules, molecular dynamics (MD) simulations are used to model the behavior of large ensembles of molecules in the liquid or solid phase. MD simulations solve Newton's equations of motion for a system of interacting particles, providing insight into dynamic processes and bulk properties.

In liquid phase, Ethyl-1,1-d2-alcohol-od molecules interact primarily through hydrogen bonding (or deuterium bonding, in the case of the -OD isotopologue) and van der Waals forces. The hydroxyl group acts as both a hydrogen bond donor and acceptor, leading to the formation of transient chains and networks of associated molecules. ucdavis.eduucdavis.edu MD simulations using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) can model these interactions. aip.org

The dynamics of these hydrogen/deuterium bonds—their formation, breakage, and lifetimes—are critical to understanding the liquid's structural and transport properties. ucdavis.edu Simulations show that ethanol molecules in the liquid state are predominantly involved in two hydrogen bonds, forming linear chains. ucdavis.edu The substitution of H with D in the hydroxyl group (to form Ethyl-1,1-d2-alcohol-od) can slightly alter the hydrogen bond strength and dynamics due to nuclear quantum effects, though these effects are often subtle.

When mixed with a solvent like water, ethanol exhibits complex solvation behavior. MD simulations are instrumental in characterizing the structure of the solvent around the deuterated ethanol molecule. researchgate.net These simulations can reveal the arrangement of water molecules around the hydrophobic ethyl group and the hydrophilic hydroxyl group.

Studies on ethanol-water mixtures show that at low ethanol concentrations, ethanol molecules can enhance the local structure of water. arxiv.org Conversely, simulations also reveal a phenomenon known as local composition enhancement, where ethanol molecules tend to aggregate or cluster even in dilute solutions, indicating non-ideal mixing. aip.orgaps.org MD simulations allow for the calculation of radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. RDFs for Ethyl-1,1-d2-alcohol-od in water would show distinct peaks corresponding to the hydration shells around the hydroxyl and alkyl parts of the molecule, providing a detailed picture of its solvation structure. researchgate.net

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate chemical reaction mechanisms, providing information on transition states and reaction energy profiles. For reactions involving deuterated compounds like Ethyl-1,1-d2-alcohol-od, DFT is particularly valuable for predicting and explaining kinetic isotope effects (KIEs).

The oxidation of ethanol is a key reaction class that has been studied computationally. For example, the oxidative dehydrogenation of ethanol on gold or palladium surfaces has been modeled using DFT. jyu.firesearchgate.net These calculations can identify the rate-determining step, which often involves the cleavage of a C-H or O-H bond.

When a C-H bond is replaced by a C-D bond, as in Ethyl-1,1-d2-alcohol-od, the zero-point energy of the C-D bond is lower than that of the C-H bond. If this bond is broken in the rate-determining step of a reaction, a higher activation energy is required, leading to a slower reaction rate. This is known as a primary KIE. DFT calculations can accurately predict the activation energies for both the protiated and deuterated reactants, allowing for a theoretical determination of the KIE. These theoretical KIEs can then be compared with experimental values to support or refute a proposed reaction mechanism, such as distinguishing between different pathways in ethanol oxidation. nih.govresearchgate.net

Calculation of Reaction Energy Profiles and Transition State Structures

The study of a chemical reaction using computational methods begins with the mapping of the potential energy surface (PES). A one-dimensional slice through this surface along the reaction coordinate results in a reaction energy profile, which illustrates the energy of the system as reactants are converted into products. Key points on this profile include local minima, which represent reactants, intermediates, and products, and saddle points, which correspond to transition states (TS).

For reactions involving Ethyl-1,1-d2-alcohol-od, such as hydrogen (or deuterium) abstraction, computational methods like Density Functional Theory (DFT) are employed to locate the structures and energies of the transition states. For instance, in the reaction of a hydrogen atom with ethanol, abstraction can occur at three different sites: the methyl group (C₂), the methylene group (C₁), or the hydroxyl group. Theoretical calculations have determined the energy barriers for these abstraction pathways in standard ethanol (CH₃CH₂OH) researchgate.net.

These calculations can be directly extended to Ethyl-1,1-d2-alcohol-od. The substitution of hydrogen with deuterium at the C₁ and hydroxyl positions alters the zero-point vibrational energies (ZPVE) of the molecule, which in turn affects the activation energies for abstraction at these sites. The transition state is the highest energy point on the minimum energy path between reactants and products, and its geometry defines the specific arrangement of atoms required for the reaction to proceed. Computational software optimizes the geometry to find this saddle point, allowing for the calculation of critical structural parameters like bond lengths and angles of the forming and breaking bonds.

A computational study on the reaction of a hydrogen atom with ethanol provides insight into the activation barriers for abstraction from each site, which are analogous to the reactions of its deuterated isotopologues researchgate.net.

Table 1: Calculated Activation Barriers for H-Abstraction from Ethanol by a Hydrogen Atom This table presents theoretical data for non-deuterated ethanol, which serves as a model for understanding the relative reactivity of different sites in deuterated analogues like Ethyl-1,1-d2-alcohol-od.

Reaction ChannelAbstraction SiteProductsActivation Barrier (kcal/mol) researchgate.net
1Methylene (α-carbon)H₂ + CH₃CHOH7.18
2Methyl (β-carbon)H₂ + CH₂CH₂OH13.30
3HydroxylH₂ + CH₃CH₂O14.95

The data indicates that abstraction from the methylene (C₁) position has the lowest energy barrier, making it the most favorable pathway researchgate.net. For Ethyl-1,1-d2-alcohol-od, the C-D bonds at this position would be breaking, a process that is computationally modeled to find the specific transition state structure and energy.

Prediction and Interpretation of Kinetic Isotope Effects

A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes wikipedia.org. The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step libretexts.org. Theoretical calculations are crucial for both predicting the magnitude of KIEs and interpreting experimental results.

The KIE is calculated as the ratio of the rate constants for the light (k_L) and heavy (k_H) isotopologues (e.g., k_H/k_D). This effect primarily arises from the difference in zero-point vibrational energy between bonds to the light and heavy isotopes. A C-D bond has a lower ZPVE than a C-H bond because of the heavier mass of deuterium libretexts.org. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate and a "normal" KIE (k_H/k_D > 1).

Computational models predict KIEs by first calculating the harmonic vibrational frequencies of the reactant and the transition state for both isotopologues. These frequencies are used to determine the ZPVEs and partition functions, which are then used within the framework of Transition State Theory (TST) to calculate the rate constants.

Primary KIEs: Occur when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H/C-D bond cleavage, primary KIEs are typically in the range of 2–7 at room temperature libretexts.org.

Secondary KIEs: Are observed when the isotopically substituted atom is not directly involved in bond breaking/formation. These effects are smaller (typically 0.7–1.5) and result from changes in the vibrational environment between the reactant and the transition state, such as a change in hybridization wikipedia.org.

In the case of Ethyl-1,1-d2-alcohol-od, deuteration at both the C₁ (methylene) and hydroxyl positions allows for the study of multiple KIEs. For example, in an oxidation reaction where a hydride is removed from the C₁ position, a large primary KIE would be expected. Experimental studies on the oxidation of ethanol by alcohol oxidase have shown a primary deuterium KIE (D(k_cat/K_m)) of 1.5 when ethanol is deuterated at the C₁ position nih.gov. Computational studies can model this reaction to see if theoretical predictions match this value, thereby validating the proposed mechanism where C-H bond cleavage is at least partially rate-limiting.

Table 2: Types of Kinetic Isotope Effects and Their Interpretation

KIE TypeDescriptionTypical k_H/k_D ValueMechanistic Implication
Primary Normal Bond to isotope is broken in the rate-limiting step.> 1 (typically 2-7)C-H bond cleavage is part of the slowest step.
Secondary Normal Hybridization at the isotopic center changes from sp³ to sp².> 1 (typically 1.1-1.4)Loosening of bending modes in the transition state.
Secondary Inverse Hybridization at the isotopic center changes from sp² to sp³.< 1 (typically 0.7-0.9)Tightening of bending modes in the transition state.
Solvent Isotope Effect The reaction is run in a deuterated solvent (e.g., D₂O).VariesIndicates the involvement of solvent protons in the mechanism.

Ab Initio Calculations for Fundamental Molecular Interactions and Spectra

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data for parameterization. These methods are highly valuable for studying fundamental molecular properties, including intermolecular interactions and vibrational spectra.

For Ethyl-1,1-d2-alcohol-od, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate descriptions of its structure, electron distribution, and vibrational modes mdpi.comresearchgate.net. One of the most important interactions involving alcohols is hydrogen bonding. Theoretical calculations can model clusters of Ethyl-1,1-d2-alcohol-od molecules to determine the geometry and binding energy of the O-D···O hydrogen bonds researchgate.net. These calculations reveal how isotopic substitution affects the strength and nature of these non-covalent interactions.

Furthermore, computational chemistry is a primary tool for predicting and interpreting vibrational (infrared and Raman) spectra. Anharmonic quantum mechanical calculations are necessary to accurately reproduce experimental near-infrared (NIR) spectra, as they account for the non-uniform spacing of energy levels and phenomena like overtones and combination bands mdpi.com.

Studies have successfully used these methods to calculate the spectra for various ethanol isotopomers mdpi.comsapub.org. The substitution of H with D leads to significant and predictable shifts in the vibrational frequencies. For Ethyl-1,1-d2-alcohol-od, the C-D and O-D stretching and bending frequencies will be substantially lower than their C-H and O-H counterparts in unlabeled ethanol. Comparing the computed spectra to experimental data allows for precise assignment of spectral bands to specific molecular motions.

Table 3: Comparison of Calculated Anharmonic Vibrational Frequencies (cm⁻¹) for Ethanol Isotopologues This table illustrates the effect of deuteration on key stretching vibrations as predicted by computational models. Values are representative approximations based on published computational studies.

Vibrational ModeCH₃CH₂OH sapub.orgCH₃CD₂OH sapub.orgCH₃CH₂OD mdpi.com
O-H Stretch ~3650~3650-
O-D Stretch --~2700
CH₃ Sym. Stretch ~2890~2890~2890
CH₂ Sym. Stretch ~2930-~2930
CD₂ Sym. Stretch -~2100-

These theoretical predictions are essential for interpreting complex experimental spectra and understanding the fundamental vibrational physics of deuterated molecules.

Intermolecular Interactions and Solvent Effects of Ethyl 1,1 D2alcohol Od

Role of Ethyl-1,1-d2-alcohol-od as a Protic Deuterated Solvent in Chemical Reactions

As a protic deuterated solvent, Ethyl-1,1-d2-alcohol-od is capable of engaging in deuterium (B1214612) bonding and can influence chemical reactions through the solvent isotope effect. The presence of deuterium at the hydroxyl group (O-D) is particularly significant for reactions involving proton or deuteron (B1233211) transfer.

The substitution of hydrogen with deuterium in a solvent can lead to a change in reaction rates, a phenomenon known as the solvent kinetic isotope effect (SKIE). chem-station.comlibretexts.org This effect arises primarily from the difference in zero-point energy between an O-H bond and a stronger, lower-energy O-D bond. researchgate.netreddit.com Consequently, more energy is required to cleave an O-D bond than an O-H bond.

When Ethyl-1,1-d2-alcohol-od is used as a solvent, reactions that involve the transfer of the hydroxyl deuteron in the rate-determining step typically exhibit a primary kinetic isotope effect, where the rate constant in the deuterated solvent (k_D) is lower than in the protic solvent (k_H), resulting in a k_H/k_D ratio greater than 1.

The influence of Ethyl-1,1-d2-alcohol-od on reaction kinetics can be quantified using the concept of fractionation factors (φ), which describe the preference of a given isotope to be in one chemical state over another in an equilibrium. chem-station.comepfl.ch

Table 1: Expected Solvent Kinetic Isotope Effects (SKIE) for Reactions in Ethyl-1,1-d2-alcohol-od

Mechanistic ScenarioDescriptionExpected kH/kD Ratio
Primary Isotope EffectCleavage of the O-D bond is the rate-determining step.> 1 (Normal KIE)
Secondary Isotope EffectDeuterium is not directly involved in bond breaking/formation but affects the transition state energy.~ 1 (Slightly >1 or <1)
Inverse Isotope EffectA pre-equilibrium step involving deuteration leads to a more reactive intermediate or a more favorable equilibrium position.< 1

In a mixed solvent system, preferential solvation occurs when the composition of the solvent shell immediately surrounding a solute molecule differs from the composition of the bulk solvent. This phenomenon is driven by the relative strengths of solute-solvent and solvent-solvent interactions.

Given that Ethyl-1,1-d2-alcohol-od can form stronger deuterium bonds than the hydrogen bonds of a non-deuterated co-solvent, it can be expected to preferentially solvate solutes that are strong hydrogen/deuterium bond acceptors. This enrichment of the deuterated solvent in the solute's immediate vicinity alters the local microenvironment. This altered environment can influence reactivity by stabilizing or destabilizing reactants and transition states differently than the bulk solvent would, thereby affecting the reaction's kinetic and thermodynamic parameters.

Hydrogen/Deuterium Bonding in Binary and Ternary Mixtures with Ethyl-1,1-d2-alcohol-od

The fundamental interaction governing the behavior of Ethyl-1,1-d2-alcohol-od in mixtures is the deuterium bond (D-bond), an analogue of the hydrogen bond. The replacement of protium (B1232500) (¹H) with deuterium (²H) results in a bond with a lower zero-point vibrational energy. researchgate.net This difference makes the O-D bond stronger and slightly shorter than the O-H bond, and consequently, the deuterium bond is generally stronger than a corresponding hydrogen bond. researchgate.netreddit.com

In binary or ternary mixtures containing Ethyl-1,1-d2-alcohol-od and other molecules capable of accepting D-bonds (e.g., water, ethers, or carbonyl compounds), the thermodynamic parameters of mixing are affected. The enthalpy of mixing (ΔH_mix) for ethyl alcohol and water, for example, is influenced by the breaking and formation of these bonds. askfilo.com The stronger O-D···A interaction (where A is an acceptor) compared to O-H···A means that association equilibria in mixtures containing the deuterated alcohol will be shifted slightly, leading to differences in macroscopic properties like viscosity, vapor pressure, and phase transition temperatures compared to non-deuterated systems.

Solute-Solvent Interaction Energies and Spectroscopic Manifestations

The energetic differences in solute-solvent interactions involving Ethyl-1,1-d2-alcohol-od are observable through various spectroscopic techniques, most notably through solvatochromism and Nuclear Magnetic Resonance (NMR) spectroscopy.

Solvatochromism is the change in the absorption or emission spectrum of a solute (a solvatochromic probe) when dissolved in different solvents. wikipedia.orgmdpi.com This spectral shift reflects the differential solvation of the solute's electronic ground and excited states. wikipedia.org Because Ethyl-1,1-d2-alcohol-od has a different deuterium-bonding capability than standard ethanol (B145695), it will stabilize a probe dye's ground and excited states to a different extent, resulting in a shift in the maximum absorption wavelength (λ_max). For instance, the excitation energy of a dye can shift significantly when changing from tert-butyl alcohol to ethanol, indicating high sensitivity to the solvent's hydrogen-bonding environment. nih.gov A similar, albeit smaller, shift would be expected between ethanol and its deuterated isotopologue.

NMR spectroscopy is highly sensitive to the local electronic environment of a nucleus. libretexts.org The chemical shifts of a solute dissolved in Ethyl-1,1-d2-alcohol-od would be subtly different from those in CH₃CH₂OH. The stronger deuterium bonding alters the electron density distribution within the solute molecule, leading to changes in the observed chemical shifts of the solute's nuclei. ucla.edu

Table 2: Spectroscopic Manifestations of Differential Solute-Solvent Interactions

Spectroscopic TechniqueObserved PhenomenonUnderlying Interaction
UV-Visible/Fluorescence SpectroscopySolvatochromic Shift (change in λ_max)Differential stabilization of the solute's electronic ground and excited states by the solvent.
NMR SpectroscopyChange in chemical shifts (δ) of solute nucleiAlteration of the solute's local electronic environment due to deuterium bonding and solvent polarity.
Infrared (IR) SpectroscopyShift in vibrational frequencies of solute functional groupsPerturbation of the solute's vibrational modes upon forming deuterium bonds with the solvent.

Influence on Polymer and Material Science Applications (focus on fundamental interactions, not properties)

The fundamental interactions between Ethyl-1,1-d2-alcohol-od and polymers can be significantly different from those of standard ethanol, impacting polymer solubility and phase behavior. Studies on poly(ethylene oxide) (PEO) in various deuterated ethanols have shown that the location of the deuterium atom is critical. nist.gov

Selective deuteration of the hydroxyl group (as in CH₃CH₂OD, which is structurally similar to the hydroxyl group of Ethyl-1,1-d2-alcohol-od) enhances the polymer-solvent interaction. nist.gov This is attributed to the formation of stronger deuterium bonds between the solvent's O-D group and hydrogen-bond acceptor sites on the polymer, such as the ether oxygens in PEO. This enhanced interaction can lead to improved solubility or changes in the solution's critical temperature.

In contrast, deuteration of the alkyl group of ethanol has been found to depress polymer solubility. nist.gov This highlights that the specific intermolecular forces—in this case, the strength of the D-bond versus dispersion forces of the alkyl chain—are the determining factors. Therefore, in applications involving Ethyl-1,1-d2-alcohol-od as a solvent for polymers, the enhanced D-bonding interaction is a key parameter that can be used to tune the material's behavior at a fundamental level. rsc.org

Advanced Applications in Chemical Research and Analytical Methodologies

Utilization as a Labeled Internal Standard in Quantitative Spectroscopy and Chromatography (e.g., LC-MS/MS)

In the realm of analytical chemistry, particularly in quantitative mass spectrometry and chromatography, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise measurements. Ethyl-1,1-d2-alcohol-od is an ideal internal standard for the quantification of ethanol (B145695) and its metabolites, such as acetaldehyde (B116499), in various matrices.

The primary advantage of using a deuterated internal standard like Ethyl-1,1-d2-alcohol-od is its chemical and physical similarity to the analyte of interest (unlabeled ethanol). This similarity ensures that both the analyte and the internal standard behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any sample loss or variation in instrument response affects both compounds equally, allowing for reliable correction and highly accurate quantification.

A key application is in the determination of acetaldehyde in food products. For instance, in the analysis of acetaldehyde in foods consumed by children, deuterated acetaldehyde has been used as an internal standard for exact quantification using on-fiber derivatization followed by gas chromatography-mass spectrometry (GC-MS). emu.ee Similarly, in the analysis of acetaldehyde in various food matrices using headspace GC, standard addition is often employed to compensate for matrix effects, a process where a labeled internal standard like Ethyl-1,1-d2-alcohol-od would be highly beneficial. nih.govsemanticscholar.orgresearchgate.net

Table 1: Comparison of Analytical Methods for Acetaldehyde Quantification

MethodInternal StandardSample MatrixKey Findings
SPME/GC-MSDeuterated AcetaldehydeSolid FoodsPrecise quantification with high sensitivity. emu.ee
Headspace GC-FIDStandard AdditionVarious FoodsEffective compensation for matrix effects. nih.gov
Headspace GC-MSTolueneBiological TissuesNanomolar detection limits for acetaldehyde. nih.gov

Tracer Studies for Investigating Fundamental Chemical Dynamics and Pathways in Complex Systems

Isotopic tracers are invaluable for elucidating reaction mechanisms and tracking the fate of molecules in complex chemical and biological systems. The deuterium (B1214612) labels in Ethyl-1,1-d2-alcohol-od act as markers that can be followed through various transformations, providing insights into reaction pathways that would be difficult to obtain otherwise.

One significant area of application is in the study of ethanol metabolism. The metabolic fate of ethanol in the liver involves multiple oxidative pathways, primarily catalyzed by alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1), leading to the formation of acetaldehyde. researchgate.netyoutube.com By using Ethyl-1,1-d2-alcohol-od as a tracer, researchers can track the deuterium atoms through these metabolic routes, helping to quantify the relative contributions of different pathways and understand the factors that influence them. nih.govnih.gov

Furthermore, in the field of electrochemistry, understanding the ethanol oxidation reaction (EOR) is crucial for the development of direct ethanol fuel cells. Mechanistic studies of ethanol electro-oxidation on palladium surfaces have utilized computational methods to explore potential-dependent reaction pathways. nih.govresearchgate.net Isotopic tracer studies with compounds like Ethyl-1,1-d2-alcohol-od can provide experimental validation for these theoretical models by identifying the origin of different products and intermediates.

Role in the Development and Mechanistic Understanding of Novel Catalytic Systems

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Ethyl-1,1-d2-alcohol-od plays a critical role in unraveling the mechanisms of catalytic reactions involving ethanol, such as steam reforming and dehydrogenation.

Ethanol steam reforming (ESR) is a promising method for producing hydrogen. Mechanistic insights into this process have been gained by using isotope-labeled reactants. nih.govcetjournal.itaiche.orgmdpi.com By tracing the deuterium atoms from Ethyl-1,1-d2-alcohol-od, researchers can identify the elementary steps of the reaction, such as C-C bond cleavage and water-gas shift reactions, and understand how different catalysts influence these pathways.

Similarly, the catalytic dehydrogenation of ethanol to acetaldehyde is a key industrial process. researchgate.net Understanding the reaction mechanism is essential for designing catalysts that offer high selectivity and conversion. Isotopic studies can help to determine the rate-determining steps and the nature of the active sites on the catalyst surface. For example, in the one-pot synthesis of ethyl acetate (B1210297), the dehydrogenative route involves the migration of acetaldehyde from the dehydrogenation catalyst to an oxide support, a mechanism that can be probed using labeled ethanol. researchgate.net

Table 2: Catalytic Conversion of Ethanol

Catalytic ProcessKey Intermediates/ProductsMechanistic Insights from Isotopic Labeling
Ethanol Steam ReformingHydrogen, Carbon Monoxide, Carbon DioxideElucidation of C-C bond cleavage and water-gas shift pathways. nih.gov
Ethanol DehydrogenationAcetaldehydeIdentification of rate-determining steps and active site nature.
Ethanol OxidationAcetaldehyde, Acetic AcidUnderstanding potential-dependent reaction mechanisms. nih.gov

Use in NMR Spectroscopy for Signal Assignment and Studies of Deuterated Biomolecules (excluding clinical applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules. However, for large proteins, the NMR spectra can be very complex due to extensive signal overlap. Deuteration of proteins is a widely used strategy to simplify the spectra and facilitate signal assignment.

The use of deuterated solvents is a common practice in NMR to avoid overwhelming signals from the solvent protons. isotope.com Beyond its role as a solvent, deuteration of the biomolecule itself is crucial for studying large proteins. unl.ptnih.govnih.govutoronto.ca Proteins can be expressed in media containing D₂O and deuterated carbon sources to produce highly deuterated samples. This significantly reduces the number of proton signals, leading to narrower linewidths and improved spectral resolution.

In this context, while Ethyl-1,1-d2-alcohol-od is not directly incorporated into the protein, its use in related chemical synthesis or as a component in specialized NMR experiments can be relevant. For instance, the principles of deuterium labeling are fundamental to these studies. Local deuteration of specific amino acid residues, such as leucine, has been shown to provide significant spectroscopic benefits without the need for complete protein deuteration. nih.gov This approach simplifies the spectra and allows for the study of protein structure and dynamics in complex systems. The knowledge gained from handling and analyzing simpler deuterated molecules like Ethyl-1,1-d2-alcohol-od is transferable to these more complex biological applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Ethyl-1,1-d2alcohol-OD with ≥98% isotopic purity, and how are critical parameters optimized?

  • Methodology : Use sodium-mediated deuteration of ethanol derivatives under anhydrous conditions, referencing protocols for analogous compounds like Oleyl alcohol ( ). Key steps include:

  • Deuterium exchange via catalytic reduction (e.g., using D₂ gas and palladium catalysts).
  • Purification via fractional distillation to isolate CH₃CD₂OD, with isotopic purity verified by mass spectrometry (MS) .
    • Data Table :
ParameterOptimal Value
Reaction Temperature25–30°C
Catalyst Loading5% Pd/C
Distillation Range78–80°C (EtOH-d₂)

Q. Which analytical techniques are essential for confirming structural and isotopic integrity of this compound?

  • Methodology : Combine nuclear magnetic resonance (¹H/²H NMR) and infrared spectroscopy (IR):

  • NMR : Absence of proton signals at δ 1.2 ppm (CD₂ group) confirms deuteration.
  • MS : Molecular ion peak at m/z 49.09 (CH₃CD₂OD⁺) validates isotopic purity .
    • Critical Note : Avoid overinterpretation of IR spectra; focus on O-D stretching (~2500 cm⁻¹) and C-D bending (~1100 cm⁻¹) bands .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) in this compound influence its reactivity in nucleophilic substitutions compared to non-deuterated ethanol?

  • Methodology : Conduct comparative kinetics using SN2 reactions (e.g., with NaI in acetone):

  • Measure rate constants (k) for CH₃CH₂OH vs. CH₃CD₂OD.
  • Calculate KIE = k_H / k_D; expected values range 2–7 due to reduced zero-point energy in C-D bonds .
    • Data Contradiction : Discrepancies in KIE values may arise from solvent polarity or competing mechanisms (e.g., E2 elimination). Address via controlled humidity (<5% H₂O) and replicated trials .

Q. What strategies resolve conflicting data on this compound’s solvent effects in Grignard reactions?

  • Methodology : Systematic variable testing:

Compare reaction yields under inert (Ar) vs. ambient conditions to assess moisture sensitivity.

Use gas chromatography (GC) to quantify byproducts (e.g., alkane formation from proton abstraction).

  • Case Study : Lower yields in deuterated alcohol may stem from reduced proton availability for quenching Grignard reagents. Mitigate by adjusting stoichiometry or using deuterated acids .

Experimental Design & Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Guidelines :

  • Report catalyst activation steps (e.g., Pd/C pre-reduction in D₂).
  • Specify deuterium source (e.g., D₂O purity ≥99.9%) and storage conditions (desiccated, -20°C).
  • Include raw spectral data (NMR, MS) in supplementary materials per journal standards ( ) .

Q. What statistical approaches are recommended for analyzing isotopic impurity in this compound batches?

  • Methodology :

  • Use ANOVA to compare MS data across synthesis batches.
  • Apply detection limits: ≥98% purity requires ≤2% protiated ethanol (CH₃CH₂OH) by GC-MS integration .

Data Presentation & Ethics

Q. How should isotopic labeling be disclosed in publications to meet ethical standards?

  • Guidelines :

  • Clearly state deuterium positions in the abstract and methods (e.g., "this compound" not "deuterated ethanol").
  • Cite CAS registry numbers ([22544-42-9]) for unambiguous identification .
  • Declare funding sources for deuterated reagents in acknowledgments ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.